2-Cyclopropoxy-5-ethylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-ethylbenzenesulfonamide typically involves the reaction of 2-cyclopropoxy-5-ethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .
Scientific Research Applications
2-Cyclopropoxy-5-ethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-ethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Uniqueness
2-Cyclopropoxy-5-ethylbenzenesulfonamide is unique due to its specific structural features, such as the cyclopropoxy and ethyl groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-2-8-3-6-10(15-9-4-5-9)11(7-8)16(12,13)14/h3,6-7,9H,2,4-5H2,1H3,(H2,12,13,14) |
InChI Key |
ICPKHKWVRVFVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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